molecular formula C9H13NO3 B6242551 N-(4,4-dimethyl-2-oxooxolan-3-yl)prop-2-enamide CAS No. 2408959-90-8

N-(4,4-dimethyl-2-oxooxolan-3-yl)prop-2-enamide

Cat. No.: B6242551
CAS No.: 2408959-90-8
M. Wt: 183.20 g/mol
InChI Key: DYMBMCIIEXGRKA-UHFFFAOYSA-N
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Description

N-(4,4-dimethyl-2-oxooxolan-3-yl)prop-2-enamide (molecular formula: C₉H₁₃NO₃; molecular weight: 183.21 g/mol) is an amide derivative characterized by a prop-2-enamide group attached to a substituted oxolane (tetrahydrofuran-like) ring. The oxolane moiety features a 4,4-dimethyl substitution and a ketone group at the 2-position, contributing to its unique stereoelectronic properties . This compound is cataloged as a synthetic building block, suggesting its utility in pharmaceutical or agrochemical research for constructing complex molecules. Its structural features, including the amide bond and oxolane ring, influence its solubility, stability, and reactivity, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

2408959-90-8

Molecular Formula

C9H13NO3

Molecular Weight

183.20 g/mol

IUPAC Name

N-(4,4-dimethyl-2-oxooxolan-3-yl)prop-2-enamide

InChI

InChI=1S/C9H13NO3/c1-4-6(11)10-7-8(12)13-5-9(7,2)3/h4,7H,1,5H2,2-3H3,(H,10,11)

InChI Key

DYMBMCIIEXGRKA-UHFFFAOYSA-N

Canonical SMILES

CC1(COC(=O)C1NC(=O)C=C)C

Purity

93

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4,4-dimethyl-2-oxooxolan-3-yl)prop-2-enamide typically involves multiple steps, starting with the formation of the oxolan ring. One common approach is the cyclization of a suitable precursor, such as a dihydrofuran derivative, under acidic or basic conditions. The prop-2-enamide group can be introduced through a subsequent reaction with an appropriate amine source.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: N-(4,4-dimethyl-2-oxooxolan-3-yl)prop-2-enamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, N-(4,4-dimethyl-2-oxooxolan-3-yl)prop-2-enamide can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: In biological research, this compound may be used to study enzyme-substrate interactions or as a probe in biochemical assays. Its ability to interact with specific biological targets can provide insights into various biological processes.

Medicine: Potential medicinal applications of this compound include its use as a lead compound in drug discovery. Its structural features may be exploited to develop new therapeutic agents for various diseases.

Industry: In industry, this compound can be utilized in the development of new materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-(4,4-dimethyl-2-oxooxolan-3-yl)prop-2-enamide exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would need to be elucidated through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares N-(4,4-dimethyl-2-oxooxolan-3-yl)prop-2-enamide with structurally related amides and esters, highlighting key differences in functional groups, molecular weight, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Applications/Use Cases Source
This compound C₉H₁₃NO₃ 183.21 Amide, oxolane, oxo, dimethyl Synthetic building block
Propanil (N-(3,4-dichlorophenyl)propanamide) C₉H₉Cl₂NO₂ 218.08 Amide, dichlorophenyl Herbicide
Ethyl-3-(3-nitropyridin-4-yl)-2-oxopropanoate C₁₀H₁₀N₂O₅ 238.20 Ester, nitropyridine, oxo Synthesis intermediate
N-((1R,2R)-2-(3-chlorophenyl)-1-(4-chlorophenyl)-2-hydroxyethyl)-2,2-dimethyl-3-oxopropanamide C₂₄H₂₆Cl₂NO₃ 464.38 Amide, chlorophenyl, oxo, dimethyl Research intermediate (agrochemicals)

Key Differences and Implications

Core Structure :

  • The target compound’s oxolane ring distinguishes it from aromatic amides like propanil or chlorophenyl-containing derivatives. The oxolane’s electron-rich environment may enhance its solubility in polar solvents compared to aromatic analogs .
  • In contrast, propanil and chlorophenyl amides (e.g., compound 156 in ) exhibit strong lipophilicity due to halogenated aryl groups, favoring membrane permeability and herbicidal activity .

Functional Groups: The amide group in all compounds enables hydrogen bonding, but the oxolane’s dimethyl and oxo substituents reduce steric hindrance compared to bulky chlorophenyl groups in agrochemical intermediates . Ethyl-3-(nitropyridin-4-yl)-2-oxopropanoate () contains a nitro-pyridine core, which confers electrophilic reactivity for further functionalization, unlike the target compound’s saturated oxolane .

Molecular Weight and Applications :

  • The target compound’s lower molecular weight (183.21 vs. 218–464 g/mol) reflects its role as a compact building block, whereas higher-weight analogs (e.g., compound 156) are tailored for bioactivity in agrochemicals .
  • Propanil’s dichlorophenyl group increases its environmental persistence, a trait absent in the oxolane-based compound .

Research Findings and Trends

  • Synthetic Utility : The oxolane ring in the target compound may facilitate ring-opening reactions or serve as a chiral scaffold in asymmetric synthesis, a feature less common in propanil or pyridine-based esters .
  • Biological Relevance: While propanil and chlorophenyl amides exhibit direct pesticidal activity, the target compound’s lack of aromatic or halogen substituents suggests a focus on non-biological applications (e.g., polymer or ligand synthesis) .

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